molecular formula C9H10F2 B1595718 2,4-Difluoro-1,3,5-trimethylbenzene CAS No. 392-61-0

2,4-Difluoro-1,3,5-trimethylbenzene

Cat. No. B1595718
CAS RN: 392-61-0
M. Wt: 156.17 g/mol
InChI Key: NVFSIQSIVNEENG-UHFFFAOYSA-N
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Description

2,4-Difluoro-1,3,5-trimethylbenzene, also known as 2,4-DFMTB, is a chemical compound with the molecular formula C9H11F2. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Combustion Properties and Kinetic Modeling

2,4-Difluoro-1,3,5-trimethylbenzene, as a derivative of 1,3,5-trimethylbenzene (mesitylene), has potential applications in the study of combustion properties. Research on mesitylene has involved characterizing its combustion properties, including shock ignition delay, laminar burning velocities, and oxidative reactivity in high-pressure flow reactors. A detailed chemical kinetic model for its combustion has been constructed, contributing to understanding the global combustion phenomena, including ignition delay and burning velocity (Diévart et al., 2013).

Photochemical Interconversion

The photochemical interconversion of perfluoro-1,3,5-trimethylbenzene, a related compound, has been studied in the context of valence-bond isomer chemistry. Upon ultraviolet irradiation, perfluoro-1,3,5-trimethylbenzene can be reversibly isomerized to perfluoro-1,2,4-trimethylbenzene. This research opens avenues for understanding the photochemical properties and potential applications of similar molecules, including 2,4-Difluoro-1,3,5-trimethylbenzene (Barlow, Haszeldine, & Kershaw, 1974).

Electrophilic Fluorodemethylation

Research on the fluorodemethylation of 1,3,5-trimethoxybenzene, a similar compound, using specific reagents under mild conditions, has been conducted. This could provide insights into the reactions of 2,4-Difluoro-1,3,5-trimethylbenzene under similar conditions, offering potential applications in synthetic chemistry (Banks et al., 1999).

Biodegradability in Environmental Settings

The biodegradability of trimethylbenzene isomers under various conditions has been investigated, which is relevant for understanding the environmental impact and degradation pathways of 2,4-Difluoro-1,3,5-trimethylbenzene. Such studies help in assessing the persistence and ecological effects of this compound in contaminated aquifers or other environmental settings (Fichtner, Fischer, & Dornack, 2019).

Supramolecular Chemistry Applications

The use of 1,3,5-trimethylbenzene-based scaffolds in supramolecular chemistry has been explored. This suggests potential applications for 2,4-Difluoro-1,3,5-trimethylbenzene in organizing molecular-recognition elements, thereby contributing to the development of novel host-guest systems or molecular sensors (Wang & Hof, 2012).

Aerobic Oxidation in Polymer Material Synthesis

The aerobic oxidation of trimethylbenzenes has been catalyzed to produce benzenetricarboxylic acids, which are important polymer materials. This method offers an economical and environmentally benign approach, which could be adapted for the synthesis of materials from 2,4-Difluoro-1,3,5-trimethylbenzene (Hirai et al., 2006).

properties

IUPAC Name

2,4-difluoro-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFSIQSIVNEENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278859
Record name 2,4-difluoro-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-1,3,5-trimethylbenzene

CAS RN

392-61-0
Record name NSC10358
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-difluoro-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
J Krautwurst, D Smets, R Lamann… - Inorganic …, 2019 - ACS Publications
The syntheses and crystal structures of the monopotassium salts of difluorinated and tri/perfluorinated trimesic acid (1,3,5-benzenetricarboxylic acid ≡ H 3 BTC) are presented, namely, …
Number of citations: 17 pubs.acs.org
D Smets, U Ruschewitz - Zeitschrift für anorganische und …, 2020 - Wiley Online Library
FMOFs, ie metal‐organic frameworks with linkers with fluoro substituents, were supposed to show enhanced thermal and chemical stability as well as high gas affinity and …
Number of citations: 9 onlinelibrary.wiley.com
G Sandford - thieme-connect.com
Fluoroarenes were first synthesized in the second half of the 19th century by fluorodediazoniation;[1, 2] since then, synthetic methods for the preparation of a wide range of …
Number of citations: 0 www.thieme-connect.com
RV Andreev, GI Borodkin, VG Shubin - Russian journal of organic …, 2009 - Springer
Reactions of N-fluorobenzenesulfonimide with methylbenzenes, phenols, and phenol ethers were studied under solvent-free conditions. The rate constant ratio for the reactions with …
Number of citations: 18 link.springer.com

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